1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14-19(15-6-2-4-8-17(15)23-14)20(26)21(27)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINXNGJQQXWADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides across cell membranes, which can impact several biochemical pathways. For instance, it can affect the synthesis of nucleotides and the regulation of adenosine function. The exact downstream effects would depend on the specific cellular context.
Result of Action
The result of the compound’s action is the inhibition of ENTs, which can lead to changes in nucleotide synthesis and adenosine regulation. This could potentially have various effects at the molecular and cellular levels, depending on the specific context.
Biochemical Analysis
Biochemical Properties
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with high affinity to certain receptors, potentially acting as an agonist or antagonist depending on the context. For instance, the indole moiety is known to interact with serotonin receptors, while the piperazine ring may influence dopamine receptors. These interactions can modulate neurotransmitter release and signal transduction pathways, highlighting the compound’s potential in neuropharmacology.
Cellular Effects
The effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound can influence neurotransmitter systems, potentially affecting mood, cognition, and behavior. Additionally, it may impact cell proliferation and apoptosis in cancer cells, suggesting a role in oncology research. The compound’s ability to modulate gene expression further underscores its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, such as monoamine oxidase or phosphodiesterases, thereby altering intracellular signaling cascades. The compound’s structure allows it to fit into the active sites of these enzymes, either blocking substrate access or facilitating catalytic activity. Changes in gene expression are mediated through interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term impact on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy
Dosage Effects in Animal Models
The effects of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits, such as neuroprotection or anti-inflammatory effects. Higher doses can lead to toxicity, manifesting as adverse effects on organ function or behavior. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without inducing toxicity. These findings are critical for determining safe and effective dosage regimens in potential clinical applications.
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- SMILES :
CC(=O)C(=O)N1CCN(CC1)c2c[nH]c3c2cccc3F
This structure indicates the presence of a piperazine ring, a fluorophenyl group, and an indole moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds often exhibit antimicrobial properties. A study focusing on structurally similar compounds showed promising results against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
Anticancer Properties
Recent investigations into the anticancer potential of similar indole-based compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines, suggesting that the compound may also possess anticancer activity .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds containing a piperazine group have been found to act as inhibitors of specific enzymes involved in metabolic processes. For example, studies on related piperazine derivatives indicate competitive inhibition against tyrosinase, an enzyme critical for melanin synthesis .
- Receptor Modulation : The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors. Piperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, which could contribute to their psychoactive effects.
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally similar to our compound. The results highlighted that modifications in the piperazine ring significantly influenced antibacterial potency. The tested compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 20 µM against resistant strains .
Study on Anticancer Effects
In a separate study assessing the anticancer properties of indole-based compounds, several derivatives were tested against human breast cancer cell lines (MCF-7). The results indicated that certain modifications led to enhanced cytotoxicity, with IC50 values reported at 15 µM for some derivatives. This suggests that the incorporation of specific functional groups can significantly affect biological activity .
Data Summary
| Property | Value/Observation |
|---|---|
| Chemical Structure | 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
| MIC (Antibacterial) | 20–70 µM against Staphylococcus aureus and Escherichia coli |
| IC50 (Anticancer) | Approximately 15 µM in MCF-7 cell lines |
| Mechanism | Inhibition of tyrosinase; receptor modulation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine and Aryl Groups
- 4-Fluorophenyl vs. 2-Fluorophenyl :
Compound 3e (1-(4-fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione) in shows a 78% synthesis yield, higher than analogs with bulkier substituents. The para-fluorine likely improves synthetic accessibility compared to the ortho-fluorine in the target compound, which may introduce steric hindrance during cyclization . - Chlorophenyl and Trifluoromethylphenyl: Compound 3f (4-chlorophenyl) and 3g (trifluoromethylphenyl) in exhibit yields of 83% and unspecified, respectively.
Indole Modifications
- 2-Methylindole vs. Unsubstituted Indole :
The target compound’s 2-methylindole group (vs. unsubstituted indole in 3e ) may improve receptor selectivity by filling hydrophobic pockets, as seen in 5-HT6 antagonists like 4j (), where a naphthylsulfonyl group confers an IC50 of 32 nM . - Methoxyindole Derivatives :
describes a dimethoxyindole analog (1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione). Methoxy groups enhance hydrogen-bonding capacity but may reduce blood-brain barrier penetration compared to the target’s methyl group .
Heterocyclic Variations
- Pyrimidine-Piperazine Hybrids :
highlights a pyrimidine-piperazine-indole dione (molecular weight 414.27) with a bromine substituent. Bromine’s polarizability may increase binding affinity but also toxicity risks, whereas fluorine in the target compound offers a safer profile . - Pyrrole-Based Analogs :
’s 1-(2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-[4-(trifluoromethyl)phenyl]piperazine-dione (MW 441.45) shares a similar molecular weight with the target compound, suggesting comparable pharmacokinetic properties. The trifluoromethyl group enhances electronegativity but may reduce synthetic yield .
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Synthetic Efficiency : Fluorinated aryl groups (e.g., 3e , 3f ) generally yield >75%, while bulkier groups (e.g., trifluoromethyl in 3g ) may complicate synthesis .
- Bioactivity : Antagonists like 4j achieve nM-level potency, suggesting that the target compound’s 2-methylindole and 2-fluorophenyl groups could similarly optimize receptor interactions .
- Thermal Stability : Brominated analogs (e.g., 3o ) exhibit higher melting points (175–209°C), likely due to halogen-mediated crystal packing, whereas fluorine’s smaller size may lower the target’s melting point .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
